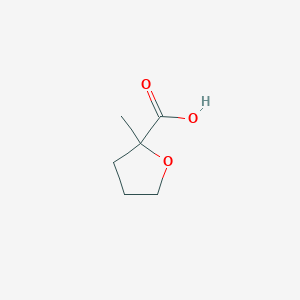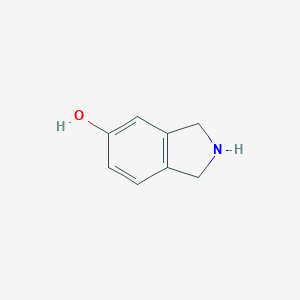
3-Methyl-1-penten-4-yn-3-ol
Vue d'ensemble
Description
3-Methyl-1-penten-4-yn-3-ol is an acetylenic alcohol . It has a linear formula of HC≡CC(CH3)(OH)CH=CH2 . Its molecular weight is 96.13 .
Synthesis Analysis
This compound reacts with ruthenium vinyl carbene to form a ten-membered η 2 -olefin coordinated ruthenacycle . The efficiency of different palladium catalysts for the hydrogenation of 3-methyl-1-penten-4-yn-3-ol under continuous-flow liquid-phase conditions has been evaluated .Molecular Structure Analysis
The IUPAC name for this compound is 3-methylpent-1-en-4-yn-3-ol . Its InChI is 1S/C6H8O/c1-4-6(3,7)5-2/h1,5,7H,2H2,3H3 . The SMILES string for this compound is CC(O)(C=C)C#C .Chemical Reactions Analysis
As mentioned in the synthesis analysis, 3-Methyl-1-penten-4-yn-3-ol reacts with ruthenium vinyl carbene to form a ten-membered η 2 -olefin coordinated ruthenacycle . It also undergoes allylic rearrangement to form cis and trans isomers of 3-methyl-2-penten-4-yn-l-ol .Physical And Chemical Properties Analysis
This compound has a refractive index of n20/D 1.446 (lit.) . Its boiling point is 63-65 °C/100 mmHg (lit.) , and it has a density of 0.89 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Acetylenic Alcohol
“3-Methyl-1-penten-4-yn-3-ol” is an acetylenic alcohol . Acetylenic alcohols are used in various scientific research applications due to their unique chemical properties. They can participate in a variety of reactions, providing a versatile platform for the synthesis of complex molecules.
Ruthenium Vinyl Carbene Reaction
This compound reacts with ruthenium vinyl carbene to form a ten-membered η2-olefin coordinated ruthenacycle . This reaction is significant in organometallic chemistry and can be used to study the properties and reactivity of ruthenium complexes.
Hydrogenation Studies
The efficiency of different palladium catalysts for the hydrogenation of “3-Methyl-1-penten-4-yn-3-ol” under continuous-flow liquid-phase conditions has been evaluated . This makes it a valuable compound in studies related to catalysis and process optimization in chemical reactions.
Allylic Rearrangement
“3-Methyl-1-penten-4-yn-3-ol” undergoes allylic rearrangement to form cis and trans isomers of "3-methyl-2-penten-4-yn-l-ol" . This property can be used to study the mechanisms of allylic rearrangements, which are important in organic synthesis.
Synthesis of α-Methylene Cyclic Carbonates
Although not directly related to “3-Methyl-1-penten-4-yn-3-ol”, its close relative “3-Methyl-1-pentyn-3-ol” has been used as a reactant to synthesize α-methylene cyclic carbonates by reacting with carbon dioxide . Given the structural similarity, “3-Methyl-1-penten-4-yn-3-ol” could potentially be used in similar reactions.
CDK Inhibitors
Again, while not directly related to “3-Methyl-1-penten-4-yn-3-ol”, “3-Methyl-1-pentyn-3-ol” has been used in the synthesis of 2,6,9-trisubstituted purine based CDK inhibitors . Given the structural similarity, “3-Methyl-1-penten-4-yn-3-ol” could potentially be used in similar medicinal chemistry applications.
Safety and Hazards
Mécanisme D'action
Target of Action
3-Methyl-1-penten-4-yn-3-ol is an acetylenic alcohol It has been found to react with ruthenium vinyl carbene .
Mode of Action
The compound interacts with ruthenium vinyl carbene to form a ten-membered η2 -olefin coordinated ruthenacycle . This suggests that the compound may act as a ligand, binding to the ruthenium vinyl carbene and inducing a structural change.
Biochemical Pathways
It undergoes allylic rearrangement to form cis and trans isomers of 3-methyl-2-penten-4-yn-l-ol . This indicates that the compound may be involved in reactions leading to structural rearrangements.
Result of Action
The formation of a ten-membered η2 -olefin coordinated ruthenacycle suggests that the compound may induce structural changes in its targets, potentially altering their function.
Action Environment
It’s worth noting that the efficiency of different palladium catalysts for the hydrogenation of 3-methyl-1-penten-4-yn-3-ol under continuous-flow liquid-phase conditions has been evaluated . This suggests that the compound’s action may be influenced by the presence of certain catalysts and the conditions under which the reaction takes place.
Propriétés
IUPAC Name |
3-methylpent-1-en-4-yn-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-4-6(3,7)5-2/h1,5,7H,2H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBATUBQIYXCZPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201309857 | |
| Record name | 3-Methyl-1-penten-4-yn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201309857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3230-69-1 | |
| Record name | 3-Methyl-1-penten-4-yn-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3230-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Penten-4-yn-3-ol, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003230691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3230-69-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44005 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methyl-1-penten-4-yn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201309857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylpent-1-en-4-yn-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.791 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the most efficient synthetic route for producing 2-Ethinyl-1,3-butadiene from 3-Methyl-1-penten-4-yn-3-ol?
A1: Research indicates that gas-phase dehydration of 3-Methyl-1-penten-4-yn-3-ol using molecular sieve 5A at 300°C is the most efficient method for synthesizing 2-Ethinyl-1,3-butadiene. [] This method results in a 63% isolated yield, surpassing other explored synthetic pathways. [] You can find more details about this synthesis in the paper titled "2-Ethinyl-1,3-butadien ein neues Dien für die Diels-Alder-Reaktion" available on Semantic Scholar: .
Q2: Can 3-Methyl-1-penten-4-yn-3-ol undergo allylic rearrangement, and if so, what is the product?
A2: Yes, 3-Methyl-1-penten-4-yn-3-ol can undergo a reversible allylic rearrangement. [] This rearrangement results in the formation of 3-Methyl-2-penten-4-yn-1-ol. [] While the provided abstracts lack details on the conditions and mechanism, the rearrangement highlights the reactivity of the compound's structure. The paper "Reversible Allylic Rearrangement of 3-Methyl-1-penten-4-yn-3-ol to 3-Methyl-2-penten-4-yn-1-ol" can provide further insights: .
Q3: Have there been any computational studies on the allylic rearrangement of 3-Methyl-1-penten-4-yn-3-ol?
A3: Yes, researchers have employed quantum chemical methods to study the electronic structure of the intermediate involved in the allylic rearrangement of 3-Methyl-1-penten-4-yn-3-ol. [] Although the abstract doesn't detail the specific computational methods or findings, it highlights the application of computational chemistry to understand this chemical process. For a deeper understanding, refer to the paper "Quantum chemical study of electronic structure of an intermediate in allylic rearrangement of 3-methyl-1-penten-4-yn-3-ol": .
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















